molecular formula C8H9BO3 B1340029 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- CAS No. 174671-92-2

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Cat. No. B1340029
M. Wt: 163.97 g/mol
InChI Key: XBCBZHBKJDEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

    Antifungal Application

    • Summary : Benzoxaboroles have been applied as antifungal agents . A specific compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), has shown antifungal activity .
    • Method : AN2690 inhibits fungal protein synthesis by targeting leucyl tRNA synthetase (LeuRS) .
    • Results : AN2690 is under Phase III clinical trials for the treatment of topical onychomycosis .

    Antibacterial Application

    • Summary : Benzoxaboroles have also been applied as antibacterial agents .

    Antiviral Application

    • Summary : Benzoxaboroles have been used as antiviral agents .

    Anti-parasite Application

    • Summary : Benzoxaboroles have been used as anti-parasite agents .

    Anti-inflammatory Application

    • Summary : Benzoxaboroles have been used as anti-inflammatory agents .
  • Antimalarial Application
    • Summary : Benzoxaboroles have been applied as antimalarial agents . A specific compound, 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles, has shown potent antimalarial activity .
    • Method : The compound was discovered through a structure-activity relationship (SAR) investigation .
    • Results : The compound demonstrated excellent in vivo efficacy against Plasmodium falciparum with IC50s = 0.2-22 nM .

properties

IUPAC Name

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBZHBKJDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474361
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

CAS RN

174671-92-2
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was made from 18g in the same manner as compound 19b: mp 102-104° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 3.77 (s,3H), 4.91 (s, 2H), 6.88 (d, J=8.1 Hz, 1H), 6.94 (s, 1H), 7.60 (d, J=8.1 Hz, 1H), 8.95 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%; Anal (C8HgBO3) C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8HgBO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-methoxy-benzene (3.0 g, 10.3 mmol)in THF (100 mL) and cool to −78° C. Add 2.5M butyllithium in hexanes (4.6 mL, 11.4 mmol), dropwise and stir for 15 min. Add trimethylborate (2.1 g, 20.6 mmol) to the reaction mixture and warm to room temperature. Add 1N HCl (100 mL) and stir at room temperature for 2 hours. Extract three times with methylene chloride, dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo to yield a crude product. Triturate with methylene chloride/hexanes to yield 680 mg (40%) of the title compound. 1H NMR (CDCl3) δ 7.65 (d, J=8.2 Hz, 1H), 6.93 (dd, J=8.2, 2.1 Hz, 1H), 6.85 (d, J=1.4 Hz, 1H), 5.06 (s, 2H), 3.86 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.